molecular formula C14H19BrO9 B026436 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide CAS No. 13242-53-0

2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide

Cat. No. B026436
CAS RN: 13242-53-0
M. Wt: 411.2 g/mol
InChI Key: CYAYKKUWALRRPA-DGTMBMJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives and related compounds often involves the condensation of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl bromide with other sugar moieties under controlled conditions. For instance, the compound has been used to synthesize benzyl 2-acetamido-2-deoxy-6-O-alpha-D-mannopyranosyl-alpha-D-glucopyranoside and various mannobiosides through condensation reactions (Shaban & Jeanloz, 1971), (Reichert, 1979).

Molecular Structure Analysis

Detailed structural analysis of synthesized compounds involving 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl bromide has been facilitated by modern analytical techniques, including X-ray crystallography and NMR spectroscopy. These analyses confirm the alpha-configuration of the glycosidic bonds and provide insight into the spatial arrangement of the acetyl groups and the resulting molecular geometry.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including glycosylation and condensation, to form disaccharides and oligosaccharides. The presence of the acetyl groups and the bromide moiety allows for selective reactivity, making it a versatile tool in the synthesis of complex carbohydrates (Winnik et al., 1982).

Scientific Research Applications

Organic Condensation Reagent

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
  • Results or Outcomes: The outcomes of these reactions would be the formation of the desired glycosylated compounds or polysaccharide fragments .

Preparation of Glucoside Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide has been used in the preparation of glucoside derivatives of curcumin .
  • Methods of Application: The reaction was carried out under ultrasound-assisted conditions in the presence of a phase transfer catalyst .
  • Results or Outcomes: The reaction under the sonochemical conditions was faster and resulted in the increased yield of the glucoside products .

Synthesis of Sugar Esters

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is widely used as an intermediate for the synthesis of sugar esters .
  • Methods of Application: The synthesis involves the reaction of glucose pentaacetate and phosphorus tribromide .
  • Results or Outcomes: The yield of the product obtained was 83.5%. The structure of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide was confirmed using 1H NMR and 13C NMR .

Preparation of Biochemical Reagents

  • Scientific Field: Biochemistry
  • Application Summary: The brominated derivatives of sugars, such as 2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide, are important intermediates, which can be used to synthesize sugar-containing drugs and biochemical reagents of sugars .
  • Results or Outcomes: The outcomes of these reactions would be the formation of the desired sugar-containing drugs and biochemical reagents .

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYKKUWALRRPA-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454088
Record name 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide

CAS RN

13242-53-0
Record name α-D-Mannopyranosyl bromide, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13242-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
Reactant of Route 3
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
Reactant of Route 4
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
Reactant of Route 5
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide
Reactant of Route 6
Reactant of Route 6
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.